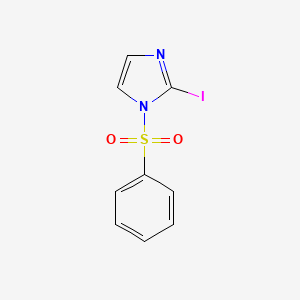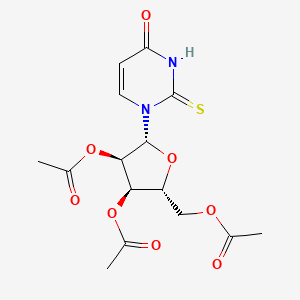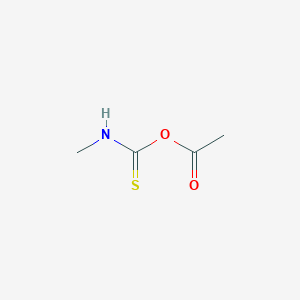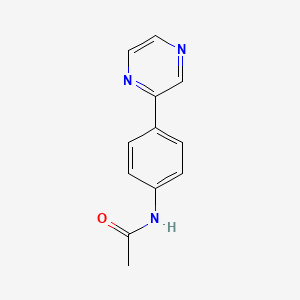
N-(2-(3-(Trifluoromethyl)phenyl)pyrimidin-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3-(Trifluoromethyl)phenyl)pyrimidin-5-yl)acetamide is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrimidine ring and an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(Trifluoromethyl)phenyl)pyrimidin-5-yl)acetamide typically involves the reaction of 3-(trifluoromethyl)aniline with pyrimidine-5-carboxylic acid, followed by acetylation. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(3-(Trifluoromethyl)phenyl)pyrimidin-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acetamides.
Applications De Recherche Scientifique
N-(2-(3-(Trifluoromethyl)phenyl)pyrimidin-5-yl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antitumor and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-(2-(3-(Trifluoromethyl)phenyl)pyrimidin-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites .
Comparaison Avec Des Composés Similaires
Similar Compounds
- **N-(4-(Trifluoromethyl)phenyl)pyrimidin-5-yl)acetamide
- **N-(2-(Trifluoromethyl)phenyl)pyrimidin-5-yl)acetamide
- **N-(3-(Trifluoromethyl)phenyl)pyrimidin-4-yl)acetamide
Uniqueness
N-(2-(3-(Trifluoromethyl)phenyl)pyrimidin-5-yl)acetamide is unique due to the specific positioning of the trifluoromethyl group and the acetamide linkage, which confer distinct chemical and biological properties. This structural arrangement enhances its potential as a versatile compound in various applications .
Propriétés
| 827322-75-8 | |
Formule moléculaire |
C13H10F3N3O |
Poids moléculaire |
281.23 g/mol |
Nom IUPAC |
N-[2-[3-(trifluoromethyl)phenyl]pyrimidin-5-yl]acetamide |
InChI |
InChI=1S/C13H10F3N3O/c1-8(20)19-11-6-17-12(18-7-11)9-3-2-4-10(5-9)13(14,15)16/h2-7H,1H3,(H,19,20) |
Clé InChI |
TUJCSIZGAVFECB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CN=C(N=C1)C2=CC(=CC=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2E)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B12927921.png)

![2-Chloro-4-((1S,3R,5S)-3,6-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-(hydroxymethyl)benzonitrile](/img/structure/B12927942.png)


![rel-(3aS,6aR)-tert-Butyl 3a-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B12927969.png)



![3,10,14-trimethyl-6-propan-2-yl-15-oxatetracyclo[9.4.0.01,14.03,7]pentadecan-12-one](/img/structure/B12927988.png)
